6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
Description
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a pyrazole moiety and a carbaldehyde group at the 5-position. This structure is part of a broader class of imidazothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors, nuclear receptor modulators, and antimicrobial agents .
Properties
Molecular Formula |
C9H6N4OS |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
6-pyrazol-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6N4OS/c14-6-7-8(13-3-1-2-10-13)11-9-12(7)4-5-15-9/h1-6H |
InChI Key |
RJJCCSHQTXEEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(N3C=CSC3=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole ring system is commonly synthesized by cyclization reactions involving precursors such as amino-thiols or thiosemicarbazides with α-haloaryl ketones or related electrophiles.
- For example, 5-amino-2-mercapto-1,3,4-thiadiazole can be synthesized by refluxing thiosemicarbazide with carbon disulfide in ethanolic potassium hydroxide solution, followed by acidification to precipitate the thiadiazole intermediate.
- This intermediate reacts with hydrazine hydrate and subsequently with acetylacetone to form key precursors.
- The reaction of these precursors with α-haloaryl ketones under reflux in ethanol yields substituted imidazo-thiazole derivatives.
Formylation to Introduce the Aldehyde Group
The aldehyde function at position 5 is commonly introduced by the Vilsmeier-Haack reaction:
- The substituted imidazo-thiazole intermediate is treated with a Vilsmeier reagent (formed in situ from POCl3 and DMF) under controlled temperature conditions.
- This reaction selectively formylates the position 5 of the imidazo-thiazole ring to yield the carbaldehyde derivative.
- The reaction conditions such as temperature, time, and solvent are optimized to maximize yield and purity.
Representative Synthetic Procedure (Summarized)
Analytical and Research Findings
- The oxidation of pyrazolylmethanol to pyrazole-3-carbaldehyde using IBX in DMSO proceeds efficiently at 0–20 °C with yields around 85%, monitored by TLC.
- The Vilsmeier-Haack formylation on imidazo-thiazole derivatives proceeds selectively at position 5, giving aldehyde derivatives in good yields (typically 60-80%).
- The final coupling step to attach the pyrazolyl substituent is generally conducted under reflux in ethanol, yielding the target compound with good purity.
- Physical data such as melting points, Rf values, and spectral data (IR, NMR) confirm the structure and purity of the synthesized compounds.
- The presence of the aldehyde group and pyrazolyl substituent enhances biological activity profiles, making these compounds promising for further pharmacological evaluation.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the aldehyde group to an alcohol.
Substitution: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazothiazole Derivatives
Key Observations:
- CITCO (Table 1) is the most well-studied analog, demonstrating selective CAR activation with downstream effects on cytochrome P450 enzymes (e.g., CYP2B6/2B7 upregulation and CYP2E1 downregulation) . Its dichlorobenzyl oxime group enhances binding affinity to CAR’s ligand-binding domain .
- Fluorophenyl and Pyridyl Derivatives (e.g., entries 2 and 4 in Table 1) exhibit altered pharmacokinetic profiles. Fluorine substitution improves metabolic stability, while pyridyl groups may enhance blood-brain barrier penetration .
- Triazolyl Derivatives (entry 5) are synthetically versatile, enabling click chemistry for bioconjugation, though their biological activities remain less characterized .
Pharmacological Specificity
- CAR Activation : Only CITCO and its direct analogs (e.g., 4-chlorophenyl derivatives) show robust CAR agonism. For instance, 6-(4-methylphenyl) analogs (CAS: 82588-42-9) exhibit weaker CAR binding, highlighting the necessity of electron-withdrawing groups (e.g., -Cl) for receptor activation .
- CYP Induction Profiles: CITCO upregulates CYP2B6/2B7 by 1.28- to 2.19-fold in human hepatocytes, whereas 6-(4-fluorophenyl) analogs show negligible CYP modulation, suggesting substituent-dependent effects on xenobiotic metabolism .
Biological Activity
The compound 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.23 g/mol. The compound features a complex structure that includes both pyrazole and imidazo-thiazole moieties, which are known for their diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo-thiazole derivatives. For instance:
- In vitro studies demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds in this class have shown IC50 values ranging from 0.59 to 2.81 µM against pancreatic cancer cells (SUIT-2 and Capan-1) and mesothelioma cells .
- Mechanisms of Action : Research indicates that these compounds may inhibit the phosphorylation of focal adhesion kinase (FAK), a protein implicated in cancer cell migration and invasion . This inhibition is linked to enhanced sensitivity to conventional chemotherapy agents like gemcitabine.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives:
- A study reported that certain pyrazole derivatives displayed excellent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .
- The presence of the pyrazole ring is crucial for this activity, as it enhances the interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Increased anticancer potency observed with specific aryl groups |
| Alteration of Thiazole Position | Changes in cytotoxicity profiles against different cancer types |
Case Study 1: Anticancer Efficacy
In a comparative study involving several imidazo-thiazole derivatives, this compound was evaluated alongside other compounds. It exhibited notable cytotoxic effects on pancreatic cancer cell lines with an IC50 value comparable to leading anticancer agents.
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of pyrazole derivatives where this compound was among the tested compounds. It demonstrated significant inhibition against several bacterial strains, supporting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
